N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729201
InChI:
InChI=1S/C24H24N2O4/c1-18(27)26(2)21-13-11-20(12-14-21)25-24(28)19-7-6-10-23(17-19)30-16-15-29-22-8-4-3-5-9-22/h3-14,17H,15-16H2,1-2H3,(H,25,28)
SMILES:
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3
Molecular Formula:
C24H24N2O4
Molecular Weight:
404.5 g/mol
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide
CAS No.:
Cat. No.: VC0729201
Molecular Formula: C24H24N2O4
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O4 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-[4-[acetyl(methyl)amino]phenyl]-3-(2-phenoxyethoxy)benzamide |
| Standard InChI | InChI=1S/C24H24N2O4/c1-18(27)26(2)21-13-11-20(12-14-21)25-24(28)19-7-6-10-23(17-19)30-16-15-29-22-8-4-3-5-9-22/h3-14,17H,15-16H2,1-2H3,(H,25,28) |
| Standard InChI Key | LZBNQUOYGPIACM-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator